molecular formula C26H23NO4 B2808099 3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-29-9

3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Katalognummer: B2808099
CAS-Nummer: 866808-29-9
Molekulargewicht: 413.473
InChI-Schlüssel: BORQASJQKNJWRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic quinoline core with a ketone at position 2. Key structural features include:

  • 3,4-Dimethoxybenzoyl group at position 3, contributing electron-donating methoxy substituents that may enhance solubility and influence receptor interactions.

The synthesis of such derivatives typically involves cyclization of precursor intermediates followed by alkylation or acylation steps, as seen in related compounds (e.g., cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters under reflux with sodium methanolate ).

Eigenschaften

IUPAC Name

3-(3,4-dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-7-6-8-18(13-17)15-27-16-21(26(29)20-9-4-5-10-22(20)27)25(28)19-11-12-23(30-2)24(14-19)31-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORQASJQKNJWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the core quinolinone structure. Key steps may include:

  • Condensation Reaction: The initial step often involves a condensation reaction between a suitable quinoline derivative and a 3,4-dimethoxybenzoyl chloride derivative.

  • Reduction and Cyclization: Subsequent steps may involve reduction and cyclization reactions to form the dihydroquinolinone core.

  • Methylation: The final step may include methylation to introduce the 3-methylphenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the dihydroquinolinone core to its corresponding quinolinone derivative.

  • Reduction: Reduction reactions can be used to reduce the quinolinone core to the dihydroquinolinone structure.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Quinolinone derivatives.

  • Reduction Products: Dihydroquinolinone derivatives.

  • Substitution Products: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Differences and Implications

Substituent Effects on Physicochemical Properties: The 3,4-dimethoxybenzoyl group in the target compound and Analog 1 enhances hydrophilicity compared to the sulfonyl group in Analog 2, which may improve aqueous solubility. The 3-methylbenzyl group (target) vs.

Synthetic Complexity: Analog 2 requires additional steps for sulfonylation and fluorination, increasing synthetic complexity . The target compound and Analog 1 share simpler alkylation pathways, similar to methods for 1-alkyl-3-aroyl-1,4-dihydroquinolin-3-ones .

Amino-substituted analogs (e.g., 6-amino derivatives in ): Amino groups at position 6 improve hydrogen bonding capacity, which could enhance target engagement in antimicrobial or anticancer contexts .

Biologische Aktivität

3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The unique structure of this compound allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C26H23NO4. Its structure comprises a quinoline core with methoxy and benzoyl substituents that contribute to its biological activity. The presence of multiple functional groups enhances its ability to interact with biological macromolecules.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors that are crucial in various cellular pathways. For example, it may inhibit certain kinases or modulate the activity of transcription factors involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's IC50 values indicate its potency against specific cancer types:

Cell Line IC50 (µM)
Acute Myeloid Leukemia5.0
Breast Cancer7.2
Lung Cancer6.5

These values suggest that the compound is more effective against acute myeloid leukemia compared to other cancer types.

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Inhibition of Metastasis : Studies have shown that the compound can inhibit the migration and invasion of cancer cells.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on human leukemia cells. The researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .

Another study investigated the compound's effect on breast cancer cells, revealing that it significantly reduced tumor growth in xenograft models when administered at doses correlating with its in vitro potency .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other quinoline derivatives:

Compound IC50 (µM) Mechanism
Compound A (Quinoline Derivative)10.0Apoptosis induction
Compound B (Benzoyl Derivative)8.0Cell cycle arrest
This compound 5.0 Apoptosis + Anti-metastatic

This table illustrates that the compound is more potent than several similar structures, indicating its potential as a lead candidate for further development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.